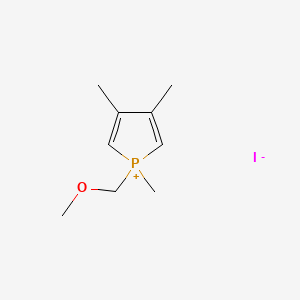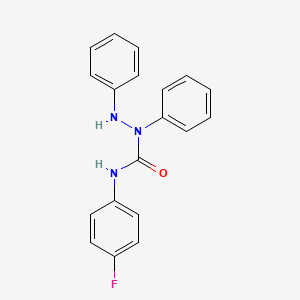![molecular formula C12H10N4O2 B14595049 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one CAS No. 60723-65-1](/img/structure/B14595049.png)
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyrans and tetrazoles. Benzopyrans are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry due to their stability and bioisosteric properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like methanol or acetonitrile, and catalysts such as copper(I) iodide to facilitate the cyclization and click reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate various biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline .
Uniqueness
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is unique due to its combined benzopyran and tetrazole structures. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties .
Eigenschaften
CAS-Nummer |
60723-65-1 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-methyl-3-(2H-tetrazol-5-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-7-9(6-11-13-15-16-14-11)12(17)8-4-2-3-5-10(8)18-7/h2-5H,6H2,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
GKLFVWOMUBCJHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)CC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


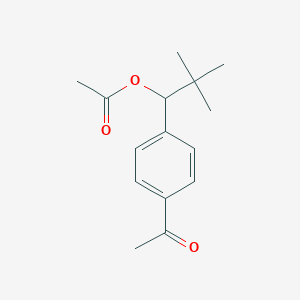
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
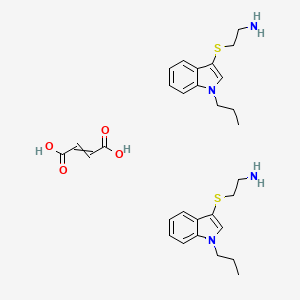
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

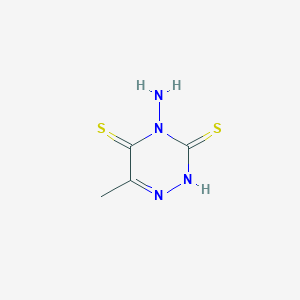
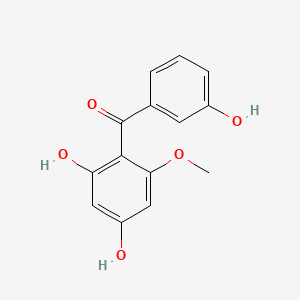
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
